molecular formula C11H15ClN2O2 B6302885 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 2270908-52-4

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No.: B6302885
CAS No.: 2270908-52-4
M. Wt: 242.70 g/mol
InChI Key: ZEEVEUQXPYCRDP-UHFFFAOYSA-N
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Description

The compound “7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of an aminoethoxy group at the 7th position and a hydrochloride indicates that this compound might be a salt of the corresponding amine .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the introduction of the aminoethoxy group at the 7th position. The quinoline ring could potentially be synthesized through methods such as the Skraup synthesis, Doebner-Miller reaction, or Combes quinoline synthesis . The aminoethoxy group could potentially be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring system, with an aminoethoxy group attached at the 7th position. The presence of nitrogen in the ring system and in the aminoethoxy group would likely result in the compound exhibiting basic properties .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo electrophilic aromatic substitution reactions at the positions activated by the nitrogen atom in the ring . The aminoethoxy group could also potentially participate in reactions, such as those involving the formation or cleavage of amide bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a quinoline derivative, it would likely be a crystalline solid under normal conditions. The presence of the aminoethoxy group and the hydrochloride salt form would likely make it soluble in water .

Future Directions

The study of quinoline derivatives is a rich field with many potential applications, particularly in medicinal chemistry. Future research could explore the biological activity of this compound, as well as methods for its synthesis and functionalization .

Properties

IUPAC Name

7-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c12-5-6-15-9-3-1-8-2-4-11(14)13-10(8)7-9;/h1,3,7H,2,4-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEVEUQXPYCRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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